molecular formula C14H25NOSi B14451598 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile CAS No. 74796-56-8

4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile

Cat. No.: B14451598
CAS No.: 74796-56-8
M. Wt: 251.44 g/mol
InChI Key: CWTGYUZZEGZIBX-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of 4,8-dimethyl-2-nona-3,7-dienenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or aldehydes.

Scientific Research Applications

4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile exerts its effects involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can participate in various chemical reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethyl-2-[(trimethylsilyl)oxy]-4-vinyl-7-nonen-3-ol
  • 6,6-Dimethyl-9-(trimethylsilyl)-1-nonen-8-yn-5-ol
  • 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-7-(trimethylsilyl)-6-heptyn-3-ol

Uniqueness

4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of both the trimethylsilyl and nitrile groups allows for versatile chemical transformations and protective strategies in synthetic chemistry.

Properties

CAS No.

74796-56-8

Molecular Formula

C14H25NOSi

Molecular Weight

251.44 g/mol

IUPAC Name

4,8-dimethyl-2-trimethylsilyloxynona-3,7-dienenitrile

InChI

InChI=1S/C14H25NOSi/c1-12(2)8-7-9-13(3)10-14(11-15)16-17(4,5)6/h8,10,14H,7,9H2,1-6H3

InChI Key

CWTGYUZZEGZIBX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(C#N)O[Si](C)(C)C)C)C

Origin of Product

United States

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